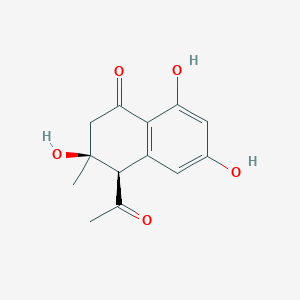

4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone

Description

4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone (CAS: 263368-92-9) is a dihydronaphthalenone derivative characterized by a naphthalenone core substituted with hydroxyl, acetyl, and methyl groups. Its molecular formula is C₁₃H₁₄O₅, with a molecular weight of 250.23 g/mol. The compound is isolated from plants such as Cassia siamea and Caesalpinia minax using ethanol extraction followed by silica gel and gel column chromatography. It is commercially available as an analytical standard (HPLC ≥98%) for research purposes.

Key physical properties include:

Properties

IUPAC Name |

(3S,4R)-4-acetyl-3,6,8-trihydroxy-3-methyl-2,4-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-6(14)12-8-3-7(15)4-9(16)11(8)10(17)5-13(12,2)18/h3-4,12,15-16,18H,5H2,1-2H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNOAZOXGLUUEB-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C2=C(C(=O)CC1(C)O)C(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1C2=C(C(=O)C[C@]1(C)O)C(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138226 | |

| Record name | rel-(3R,4S)-4-Acetyl-3,4-dihydro-3,6,8-trihydroxy-3-methyl-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263368-92-9 | |

| Record name | rel-(3R,4S)-4-Acetyl-3,4-dihydro-3,6,8-trihydroxy-3-methyl-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263368-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,4S)-4-Acetyl-3,4-dihydro-3,6,8-trihydroxy-3-methyl-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategy

The synthesis of 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone begins with functionalized naphthalene precursors. As outlined by VulcanChem, the process typically involves three key steps: acetylation , hydroxylation , and methylation , followed by stereochemical control to achieve the cis-configuration.

Acetylation of Naphthalene Derivatives

The initial step employs Friedel-Crafts acylation to introduce the acetyl group at the C4 position. A naphthalene derivative (e.g., 1,3,6-trihydroxynaphthalene) reacts with acetyl chloride in the presence of a Lewis acid catalyst such as AlCl₃. This reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions.

Example Reaction Conditions

| Parameter | Specification |

|---|---|

| Reactant | 1,3,6-Trihydroxynaphthalene |

| Acetylating Agent | Acetyl chloride |

| Catalyst | Anhydrous AlCl₃ |

| Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Yield | 65–70% (crude) |

Hydroxylation and Methylation

Subsequent hydroxylation at C3 and C8 is achieved via oxidative methods, such as using hydrogen peroxide in acidic media. Methylation at C3 is performed using methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide (DMF). The cis-configuration is controlled by steric hindrance during the methylation step, with reaction temperatures maintained below 40°C to favor the desired stereochemistry.

Stereochemical Control

The cis arrangement of the acetyl and methyl groups is critical for the compound’s bioactivity. Nuclear Overhauser effect (NOE) spectroscopy confirms the spatial proximity of these groups, ensuring the correct stereoisomer is isolated.

Purification and Isolation Techniques

Chromatographic Methods

Crude synthesis products require extensive purification due to structural similarities among intermediates. VulcanChem and independent studies highlight the use of:

-

Silica gel chromatography with gradient elution (hexane/ethyl acetate mixtures).

-

Preparative thin-layer chromatography (PTLC) for isolating milligram-scale quantities.

-

Sephadex LH-20 for size-exclusion chromatography in polar solvents like methanol.

Purification Workflow

Crystallization

Recrystallization from ethanol/water mixtures (4:1) yields crystalline product with >95% purity. Optimal conditions involve slow cooling from 60°C to 4°C over 12 hours.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR (400 MHz, DMSO-d₆) : Key signals include δ 2.51 (s, CH₃CO), δ 2.23 (s, C3-CH₃), and aromatic protons at δ 6.75–7.10.

-

¹³C-NMR : Carbonyl (C=O) at δ 208.5 ppm and aromatic carbons between δ 110–160 ppm.

Mass Spectrometry (MS)

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥98%. Retention time: 12.3 minutes.

Challenges and Optimization Opportunities

Synthetic Hurdles

Chemical Reactions Analysis

Types of Reactions: 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ethers or esters, depending on the substituents introduced.

Scientific Research Applications

Antiplasmodial Activity

One of the most significant applications of 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is its antiplasmodial activity. Research has shown that compounds derived from Ghanaian medicinal plants exhibit promising activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies indicate that this compound, along with others isolated from traditional herbal remedies, demonstrates effective inhibition of both chloroquine-sensitive and chloroquine-resistant strains of the parasite .

Case Study: Ghanaian Medicinal Plants

A study conducted on various extracts from Ghanaian plants revealed that this compound exhibited notable antiplasmodial properties. The research involved:

- Plant Materials : Extracts from Phyllanthus fraternus and Bambusa vulgaris were analyzed.

- Activity Results : The compound showed an IC50 value below 10 µg/mL against the 3D7 strain of P. falciparum, indicating potent antimalarial activity .

Antioxidant Activity

The antioxidant properties of this compound contribute to its potential health benefits. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. Preliminary studies indicate that this compound may help scavenge free radicals and enhance the body's defense mechanisms against oxidative damage.

Summary of Findings

Mechanism of Action

The mechanism by which 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The acetyl group may participate in acetylation reactions, modifying the function of target molecules. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, which are critical in many biological processes.

Comparison with Similar Compounds

Structural Analogues: cis vs. trans Isomers

The most closely related compound is its trans isomer, 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone (CAS: 263368-91-8), which shares the same molecular formula and weight. Both isomers are isolated from Caesalpinia minax and Cassia siamea.

Key Differences :

- For example, the cis isomer’s acetyl group orientation may enhance hydrogen bonding compared to the trans form.

Other Related Dihydronaphthalenones

- 5-Acetonyl-7-hydroxy-2-methylchromone (CAS: N/A) : Isolated from Caesalpinia minax, this chromone derivative lacks the acetyl and methyl substitutions at position 3, reducing its structural complexity compared to the target compound.

- 7-Hydroxy-3-(4-hydroxybenzylidene)-chroman-4-one (CAS: N/A): A chromanone with a benzylidene substituent, differing in ring saturation and functional groups.

Functional Group Analogues

- Bonducellin (CAS: N/A): A flavanone from Caesalpinia minax with a similar hydroxylation pattern but lacking the acetyl and methyl groups.

Biological Activity

4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone, a compound belonging to the naphthalene family, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Naphthalene core : A bicyclic structure that contributes to its chemical reactivity.

- Hydroxyl groups : Three hydroxyl (-OH) groups at positions 3, 6, and 8 enhance its potential for biological interactions.

- Acetyl group : The presence of an acetyl group at position 4 may influence its solubility and biological activity.

Molecular Formula

The molecular formula is , with a molecular weight of 234.25 g/mol.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial properties of this compound. In vitro assays demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria.

Research Findings

- IC50 Values : The compound exhibited an IC50 value of less than 10 µg/mL against chloroquine-sensitive strains of P. falciparum (3D7) and showed moderate activity against chloroquine-resistant strains (W2) .

- Selectivity Index : The selectivity index (SI) was reported to be greater than 3.5 for sensitive strains, indicating a favorable therapeutic window .

The proposed mechanism of action involves:

- Inhibition of Parasite Growth : The compound disrupts the metabolic pathways of the parasite, leading to reduced proliferation.

- Induction of Apoptosis : It may trigger apoptotic pathways in P. falciparum, contributing to its antimalarial effects.

Study 1: Antiplasmodial Efficacy

A study conducted on various extracts from Ghanaian medicinal plants identified this compound as one of the most potent compounds against P. falciparum. The study utilized both aqueous and organic solvent extracts from selected plants known for their traditional use in malaria treatment .

Study 2: Phytochemical Analysis

Phytochemical analysis revealed that this compound could be isolated alongside other active constituents from plant extracts. The study detailed the isolation procedures and subsequent biological assays that confirmed its efficacy against malaria .

Comparative Biological Activity Table

| Compound Name | IC50 (µg/mL) | Selectivity Index | Target Organism |

|---|---|---|---|

| This compound | <10 | >3.5 | P. falciparum |

| Other Compounds Identified | Varies | Varies | Varies |

Q & A

Q. How should researchers address contradictions in reported yields or bioactivity across studies?

- Analysis : Cross-validate extraction protocols (e.g., solvent polarity, temperature). For bioactivity discrepancies, check isomer purity via chiral chromatography and confirm cell line viability (e.g., HepG2 vs. HEK293) .

- Case study : Lower yields in methanol extracts vs. chloroform may reflect hydroxyl group solubility differences .

Methodological Challenges

Q. What synthetic strategies are proposed for total synthesis of this compound?

- Retrosynthesis : Focus on constructing the dihydronaphthalenone core via Diels-Alder cyclization. Protect hydroxyl groups with acetyl or benzyl groups during synthesis. Final deprotection with BCl₃ or H₂/Pd-C ensures retention of stereochemistry .

- Key hurdle : Regioselective introduction of the 3-methyl and acetyl groups requires careful optimization of reaction conditions (e.g., temperature, catalyst).

Q. How can researchers optimize stability studies for this compound under varying pH and temperature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.